tert-Butyl (R)-(4-((2-aminoethyl)amino)-4-oxo-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate
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Overview
Description
tert-Butyl ®-(4-((2-aminoethyl)amino)-4-oxo-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group. This compound is notable for its applications in organic synthesis, particularly in the protection of amino groups during chemical reactions. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-(4-((2-aminoethyl)amino)-4-oxo-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. This can be achieved through the reaction of di-tert-butyl dicarbonate with the corresponding amine under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated acid .
Industrial Production Methods
Industrial production of tert-butyl carbamates generally involves the use of flow microreactor systems, which offer efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-(4-((2-aminoethyl)amino)-4-oxo-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: H2/Pd, NaBH4
Bases: Triethylamine, pyridine
Solvents: Methylene chloride, chloroform, alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines or alcohols .
Scientific Research Applications
tert-Butyl ®-(4-((2-aminoethyl)amino)-4-oxo-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amino acids and peptides during synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl ®-(4-((2-aminoethyl)amino)-4-oxo-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate involves the cleavage of the tert-butyl group under acidic conditions, leading to the formation of a carbocation intermediate. This intermediate can then undergo further reactions, such as nucleophilic substitution or elimination . The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog used for similar protective purposes.
Carboxybenzyl (CBz) carbamate: Another protecting group that can be removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis and can be removed with an amine base.
Uniqueness
tert-Butyl ®-(4-((2-aminoethyl)amino)-4-oxo-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate is unique due to its specific structure, which includes a trifluorophenyl group. This structural feature can influence its reactivity and stability, making it suitable for specialized applications in organic synthesis and research .
Properties
Molecular Formula |
C17H24F3N3O3 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-4-(2-aminoethylamino)-4-oxo-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C17H24F3N3O3/c1-17(2,3)26-16(25)23-11(8-15(24)22-5-4-21)6-10-7-13(19)14(20)9-12(10)18/h7,9,11H,4-6,8,21H2,1-3H3,(H,22,24)(H,23,25)/t11-/m1/s1 |
InChI Key |
OJPYSERZQYZGPM-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)NCCN |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)NCCN |
Origin of Product |
United States |
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